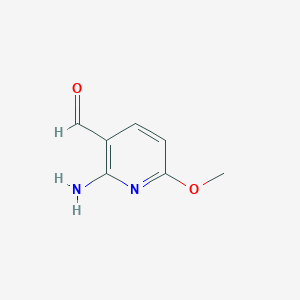
2-Amino-6-methoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methoxynicotinaldehyde is an organic compound with the molecular formula C7H8N2O2 It is a derivative of nicotinaldehyde, featuring an amino group at the 2-position and a methoxy group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxynicotinaldehyde typically involves the reaction of 2-amino-6-methoxypyridine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-amino-6-methoxypyridine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position, yielding this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Vilsmeier-Haack reaction and similar formylation reactions suggests that these methods could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 2-Amino-6-methoxynicotinic acid.
Reduction: 2-Amino-6-methoxy-3-hydroxypyridine.
Substitution: Schiff bases and other derivatives depending on the substituents used.
Scientific Research Applications
2-Amino-6-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxynicotinaldehyde and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the aldehyde group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
6-Methoxynicotinaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
2-Amino-3-methoxynicotinaldehyde: The position of the methoxy group affects its reactivity and the types of derivatives that can be synthesized.
Uniqueness: 2-Amino-6-methoxynicotinaldehyde is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which allows for a diverse range of chemical modifications and applications. Its structure enables it to participate in a variety of reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
678138-43-7 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-6-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3,(H2,8,9) |
InChI Key |
SKFLMTLQINFHAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


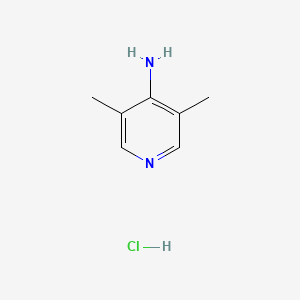


![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)
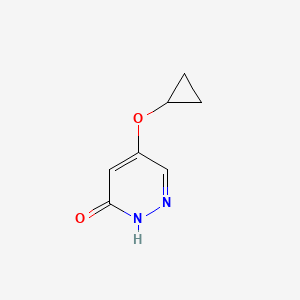
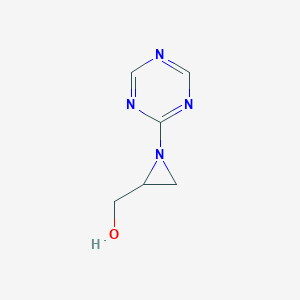

![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)
![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)
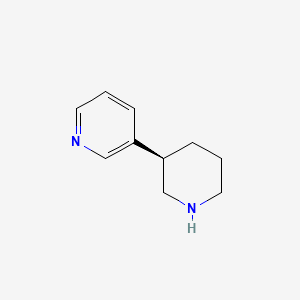
![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)

